molecular formula C₁₈H₂₅NO₆ B1144854 4-[Bis[(1,1-dimethylethoxy)carbonyl]amino]-benzoic Acid Methyl Ester CAS No. 1026560-97-3

4-[Bis[(1,1-dimethylethoxy)carbonyl]amino]-benzoic Acid Methyl Ester

Cat. No.: B1144854
CAS No.: 1026560-97-3
M. Wt: 351.39
InChI Key:
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Description

4-[Bis[(1,1-dimethylethoxy)carbonyl]amino]-benzoic Acid Methyl Ester is a synthetic organic compound with the molecular formula C24H34N2O8 and a molecular weight of 478.54 g/mol . It is commonly used in various chemical and biological research applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Bis[(1,1-dimethylethoxy)carbonyl]amino]-benzoic Acid Methyl Ester typically involves the reaction of benzoic acid derivatives with tert-butoxycarbonyl (Boc) protected amines. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[Bis[(1,1-dimethylethoxy)carbonyl]amino]-benzoic Acid Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[Bis[(1,1-dimethylethoxy)carbonyl]amino]-benzoic Acid Methyl Ester is widely used in scientific research, including:

    Chemistry: As a building block in organic synthesis and as a protecting group for amines.

    Biology: In the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[Bis[(1,1-dimethylethoxy)carbonyl]amino]-benzoic Acid Methyl Ester involves its ability to act as a protecting group for amines, preventing unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the amine functionality .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[Bis[(1,1-dimethylethoxy)carbonyl]amino]-benzoic Acid Methyl Ester is unique due to its specific structural configuration, which provides stability and reactivity that are advantageous in various synthetic applications. Its ability to act as a protecting group for amines makes it particularly valuable in organic synthesis .

Properties

CAS No.

1026560-97-3

Molecular Formula

C₁₈H₂₅NO₆

Molecular Weight

351.39

Origin of Product

United States

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